N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide
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Overview
Description
N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide is a fluorinated benzamide derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 2-hydroxy-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,4-difluorophenyl-4-methylbenzaldehyde.
Reduction: Formation of N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of N-(2-methoxy-4-fluorophenyl)-2-hydroxy-4-methylbenzamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the hydroxyl and methyl groups.
N-(2,4-difluorophenyl)-2-hydroxybenzamide: Similar but lacks the methyl group.
N-(2,4-difluorophenyl)-4-methylbenzamide: Similar but lacks the hydroxyl group.
Uniqueness
N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide is unique due to the presence of both hydroxyl and methyl groups, which can enhance its binding affinity and specificity to biological targets. This makes it a valuable compound for medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-8-2-4-10(13(18)6-8)14(19)17-12-5-3-9(15)7-11(12)16/h2-7,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNPBOWBUZUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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